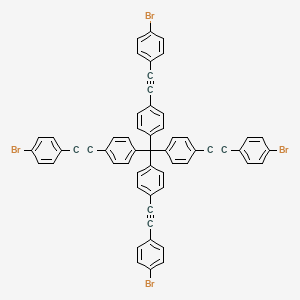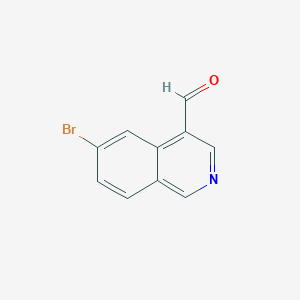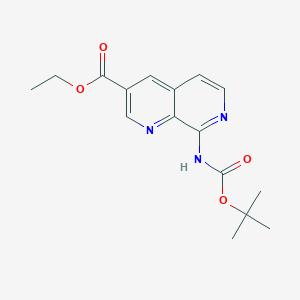
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is a complex organic compound characterized by its unique structure, which includes four bromophenyl groups attached to a central methane core via ethynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane typically involves a multi-step process. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of ethynyl groups with bromophenyl groups in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane has several scientific research applications:
Materials Science: Used in the development of microporous organic polymers (MOPs) for gas storage and separation.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Wirkmechanismus
The mechanism of action of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and bromophenyl groups. These groups can interact with other molecules through mechanisms such as π-π stacking, hydrogen bonding, and halogen bonding, which can influence the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-ethynylphenyl)methane: Similar structure but without the bromine atoms.
Tetrakis(4-iodoethynyl)phenyl)methane: Contains iodine instead of bromine, which can affect its reactivity and applications.
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: A related compound with an adamantane core instead of methane.
Uniqueness
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is unique due to the presence of bromine atoms, which can enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The combination of ethynyl and bromophenyl groups provides a versatile platform for further functionalization and the development of new materials.
Eigenschaften
Molekularformel |
C57H32Br4 |
|---|---|
Molekulargewicht |
1036.5 g/mol |
IUPAC-Name |
1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H |
InChI-Schlüssel |
JIBQRHBBMGFRKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C#CC6=CC=C(C=C6)Br)C7=CC=C(C=C7)C#CC8=CC=C(C=C8)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)

![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)

![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)



